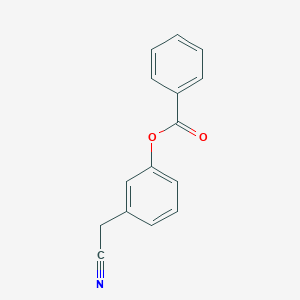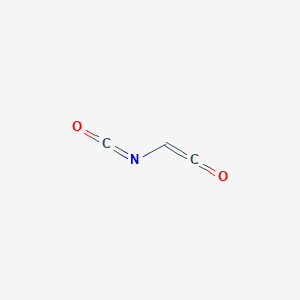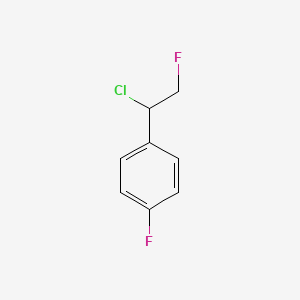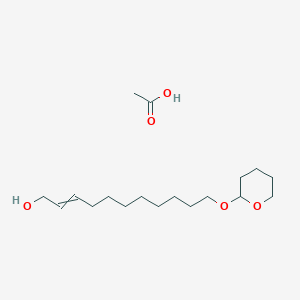
1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane is an organosilicon compound characterized by its unique structure, which includes two phenoxy groups attached to a disiloxane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane can be synthesized through the hydrosilylation reaction of allyl derivatives with hydrosilanes in the presence of Karstedt’s catalyst . This method involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, resulting in the formation of the desired disiloxane compound.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of vinyldimethylmethoxysilane, followed by subsequent reactions to introduce the phenoxy groups . This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It acts as a reducing agent in certain reactions, converting carboxamides to amines.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Platinum-catalyzed reduction using this compound as the reducing agent.
Substitution: Reagents such as halides and acids are used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Amines from carboxamides.
Substitution: Various substituted siloxanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane finds applications in several scientific research areas:
Chemistry: Used as a ligand in organometallic chemistry and as a homogeneous catalyst.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane exerts its effects involves its ability to participate in hydrosilylation reactions. The compound’s silicon-hydrogen bonds react with carbon-carbon multiple bonds, facilitating the formation of new silicon-carbon bonds. This mechanism is crucial in its role as a reducing agent and in the synthesis of various organosilicon compounds .
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with vinyl groups instead of phenoxy groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Contains phenyl groups and a nitrogen atom, differing in its reactivity and applications.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Features ethoxy groups, used in different industrial applications.
Uniqueness: 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane is unique due to its phenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications, particularly in the synthesis of specialized organosilicon compounds and as a catalyst in various chemical reactions.
Propiedades
Número CAS |
116401-29-7 |
|---|---|
Fórmula molecular |
C16H22O3Si2 |
Peso molecular |
318.51 g/mol |
Nombre IUPAC |
[dimethyl(phenoxy)silyl]oxy-dimethyl-phenoxysilane |
InChI |
InChI=1S/C16H22O3Si2/c1-20(2,17-15-11-7-5-8-12-15)19-21(3,4)18-16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
RJPCFFMEJWSVLK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OC1=CC=CC=C1)O[Si](C)(C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)


![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)


![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

